Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
CAS No.: 1005209-42-6
Cat. No.: VC2818243
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate - 1005209-42-6](/images/structure/VC2818243.png)
Specification
CAS No. | 1005209-42-6 |
---|---|
Molecular Formula | C9H8BrN3O2 |
Molecular Weight | 270.08 g/mol |
IUPAC Name | ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 |
Standard InChI Key | UCXUKJGNOMCPFD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN2C=C(C=NC2=C1)Br |
Canonical SMILES | CCOC(=O)C1=NN2C=C(C=NC2=C1)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate features a complex heterocyclic system with a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position. The compound can be represented through various chemical notations that define its structural arrangement and connectivity.
The molecular formula is C9H8BrN3O2, indicating the presence of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms . The structure contains a fused bicyclic system formed by pyrazole and pyrimidine rings, creating the pyrazolo[1,5-A]pyrimidine scaffold that serves as the core of this molecule.
Several standardized chemical identifiers help in the precise identification of this compound:
Identifier Type | Value |
---|---|
IUPAC Name | ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 |
SMILES | CCOC(=O)C1=NN2C=C(C=NC2=C1)Br |
Canonical SMILES | CCOC(=O)C1=NN2C=C(C=NC2=C1)Br |
Exact Mass | 268.98000 |
The structural representation through these chemical identifiers provides comprehensive information about the atomic connectivity and arrangement within the molecule .
Physical Properties
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate possesses several key physical properties that characterize its behavior and potential applications. These properties have been documented across multiple sources and provide insight into the compound's physical nature.
The following table summarizes the principal physical properties of the compound:
Property | Value | Source |
---|---|---|
Molecular Weight | 270.08300 g/mol | |
Density | 1.72 | |
Boiling Point | Not Available | |
Melting Point | Not Available | |
Flash Point | Not Available | |
PSA (Polar Surface Area) | 56.49000 | |
LogP | 1.66850 |
The LogP value of 1.66850 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties. This characteristic is important for understanding the compound's solubility profile and potential interactions with biological systems. The Polar Surface Area (PSA) of 56.49000 provides insight into the molecule's potential permeability across cellular membranes, which is a relevant consideration for compounds with possible pharmaceutical applications .
Chemical Properties
The chemical behavior of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is influenced by its heterocyclic structure and the functional groups present in the molecule. These properties determine its reactivity patterns and potential applications in chemical synthesis.
One of the notable chemical properties is its predicted pKa value of -2.17±0.40, which indicates the compound's acid-base characteristics . This relatively low pKa value suggests that the compound is a weak acid, which can influence its behavior in solution and its interactions with other chemical species.
The presence of the bromine atom at the 6-position creates a reactive site for potential substitution reactions, making this compound valuable as an intermediate in synthetic pathways. The bromine substituent can participate in various reactions, including nucleophilic aromatic substitutions, metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), and halogen-metal exchange reactions.
The ethyl carboxylate group at the 2-position introduces ester functionality, which can undergo typical ester reactions including hydrolysis, transesterification, reduction, and amidation. This functional group provides an additional point for chemical modifications, expanding the potential synthetic utility of the compound.
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